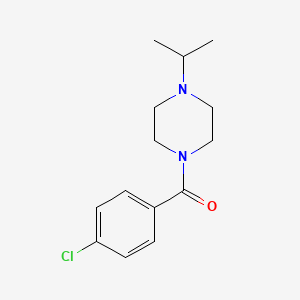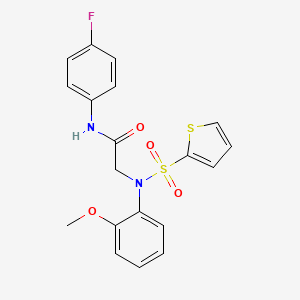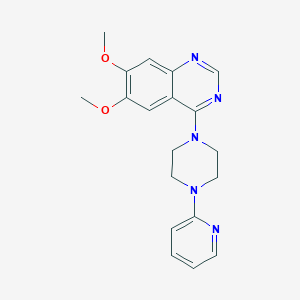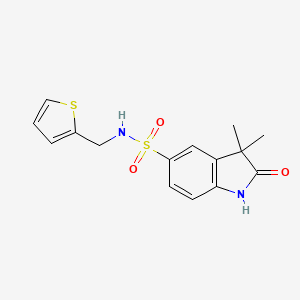
4-Imidazol-1-yl-6-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazol-1-yl-6-methylquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and quinazoline rings in its structure.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-yl-6-methylquinazoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) which are overexpressed in many types of cancer cells. Inhibition of these protein kinases leads to the inhibition of downstream signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases (enzymes that cleave proteins) and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been found to inhibit angiogenesis (formation of new blood vessels) which is essential for the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Imidazol-1-yl-6-methylquinazoline in lab experiments is its potent anti-cancer activity against various types of cancer cells. This compound has been found to exhibit high selectivity towards cancer cells and low toxicity towards normal cells. Additionally, the synthesis of this compound is relatively simple and can be achieved with high yield and purity.
One of the limitations of using 4-Imidazol-1-yl-6-methylquinazoline in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in in vivo experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 4-Imidazol-1-yl-6-methylquinazoline. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that it targets. This can help to optimize its use in lab experiments and potentially lead to the development of new cancer therapies.
Another direction is to investigate the potential applications of this compound in other fields of scientific research such as neurobiology and immunology. Preliminary studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits potential applications in these fields, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 4-Imidazol-1-yl-6-methylquinazoline is a promising compound that exhibits potent anti-cancer activity and potential applications in various fields of scientific research. The synthesis of this compound is relatively simple, and its selectivity towards cancer cells and low toxicity towards normal cells make it an attractive candidate for further study. Future research is needed to fully understand the mechanism of action of this compound and identify its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 4-Imidazol-1-yl-6-methylquinazoline can be achieved through several methods. One of the most common methods involves the reaction of 6-methylquinazoline with imidazole in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. Another method involves the reaction of 6-methylquinazoline with imidazole in the presence of a base and a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Scientific Research Applications
4-Imidazol-1-yl-6-methylquinazoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-Imidazol-1-yl-6-methylquinazoline exhibits potent anti-cancer activity against various types of cancer cells including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
4-imidazol-1-yl-6-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-2-3-11-10(6-9)12(15-7-14-11)16-5-4-13-8-16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYSPCADHXTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazol-1-yl-6-methylquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)


![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)



![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
